GSK2245035, also known as GSK2245035, is a synthetic small molecule that acts as a potent and selective agonist of Toll-like receptor 7 (TLR7). [, ] TLR7 is a pattern recognition receptor primarily expressed in plasmacytoid dendritic cells and B cells, playing a crucial role in the innate immune response by recognizing single-stranded RNA from viruses. [, ] GSK2245035's selectivity for TLR7 over other TLRs makes it a valuable tool for studying TLR7-mediated immune responses and its potential therapeutic applications. []
The synthesis of GSK2245035 is described in detail in the paper "Discovery of 6-Amino-2-{[(1S)-1-methylbutyl]oxy}-9-[5-(1-piperidinyl)pentyl]-7,9-dihydro-8H-purin-8-one (GSK2245035), a Highly Potent and Selective Intranasal Toll-Like Receptor 7 Agonist for the Treatment of Asthma." [] The synthesis involves a multi-step process utilizing various reagents and reaction conditions to achieve the final compound.
The molecular structure of GSK2245035 consists of a purine core with specific substitutions at positions 2, 6, and 9. [] The (S)-pentyloxy substitution at the C-2 position and the presence of a nitrogen heterocycle in the N-9 substituent contribute significantly to its potency and selectivity for TLR7. []
GSK2245035 exerts its biological activity by selectively binding to and activating TLR7. [, ] Upon binding, GSK2245035 triggers a downstream signaling cascade involving MyD88 and ultimately leading to the activation of transcription factors like NF-κB and interferon regulatory factors (IRFs). [] This activation subsequently induces the production of type 1 interferons (IFN-α, IFN-β) and other pro-inflammatory cytokines like IP-10. [, , , ] The preferential induction of type 1 IFNs contributes to its potential in modulating immune responses in allergic diseases like asthma and allergic rhinitis. [, , , ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7